7-(4-Methoxyphenyl)-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole
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Overview
Description
7-(4-Methoxyphenyl)-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole is a heterocyclic compound that features a unique structure combining an imidazo[2,1-C][1,2,4]triazole core with a methoxyphenyl and a phenylethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazo[2,1-C][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a methoxyphenyl group is introduced to the imidazo[2,1-C][1,2,4]triazole core.
Attachment of the Phenylethylsulfanyl Group: This can be done via nucleophilic substitution reactions where a phenylethylsulfanyl group is attached to the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient and scalable synthesis, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-Methoxyphenyl)-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. The presence of the imidazo[2,1-C][1,2,4]triazole core is known to impart biological activity, which can be fine-tuned through chemical modifications to enhance efficacy and reduce toxicity.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the intended application. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole
- 7-(4-Chlorophenyl)-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole
- 7-(4-Methylphenyl)-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole
Uniqueness
The uniqueness of 7-(4-Methoxyphenyl)-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole lies in the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This modification can enhance its biological activity and selectivity compared to similar compounds without the methoxy group.
Properties
Molecular Formula |
C19H20N4OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-3-(1-phenylethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C19H20N4OS/c1-14(15-6-4-3-5-7-15)25-19-21-20-18-22(12-13-23(18)19)16-8-10-17(24-2)11-9-16/h3-11,14H,12-13H2,1-2H3 |
InChI Key |
IZVGCGZIEWAIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C3N2CCN3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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